molecular formula C16H11NO4 B12480369 N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide

N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide

Cat. No.: B12480369
M. Wt: 281.26 g/mol
InChI Key: FICSYWUBABJDHB-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide is a chemical compound with a molecular formula of C16H11NO4 It is characterized by the presence of an indene ring system fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide typically involves the reaction of ninhydrin with benzamide under specific conditions. One common method involves the use of a one-pot reaction where primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid are combined. This reaction is carried out in ethanol media, providing good yields and mild reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzamide moiety can undergo substitution reactions, where different substituents can replace the hydrogen atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

N-(2-hydroxy-1,3-dioxoinden-2-yl)benzamide

InChI

InChI=1S/C16H11NO4/c18-13-11-8-4-5-9-12(11)14(19)16(13,21)17-15(20)10-6-2-1-3-7-10/h1-9,21H,(H,17,20)

InChI Key

FICSYWUBABJDHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2(C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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